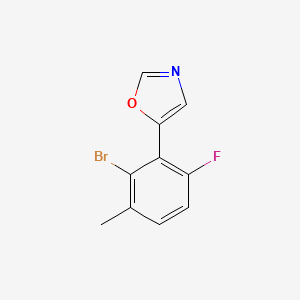

5-(2-bromo-6-fluoro-3-methylphenyl)oxazole

Description

General Overview of Oxazole (B20620) Chemistry in Modern Organic Synthesis

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. acs.orgnih.gov This structural motif is a cornerstone in medicinal chemistry and organic synthesis, valued for its unique electronic properties and stability. nih.govacs.org In modern synthesis, oxazoles serve as crucial building blocks and are present in a wide array of biologically active molecules and natural products. aobchem.com Their synthesis has been the subject of extensive research, leading to the development of numerous methods such as the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and the Van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) as a key reagent. acs.orgaobchem.com The versatility of the oxazole core allows for its incorporation into complex molecular scaffolds, influencing properties like metabolic stability and bioavailability. acs.org

Significance of Halogenated and Alkyl-Substituted Aryl Moieties in Chemical Research

Aryl groups, which are functional groups derived from an aromatic ring, are fundamental components in organic chemistry. The strategic placement of substituents, such as halogens and alkyl groups, on an aryl ring is a critical tool in chemical research, particularly in drug discovery.

Halogen atoms (fluorine, chlorine, bromine, iodine) are frequently incorporated into molecular structures to modulate their physicochemical and biological properties. The introduction of halogens can enhance membrane permeability, fill hydrophobic pockets in protein targets, and influence the molecule's metabolic profile. Fluorine, being the most electronegative element, can alter the basicity (pKa) of nearby functional groups and form strong, stable bonds with carbon. Bromine, a larger halogen, is often used as a versatile precursor for further chemical modifications through cross-coupling reactions and can contribute to binding interactions.

Alkyl groups, such as the methyl group, are non-polar hydrocarbon fragments that also play a vital role. Their primary influence is on the molecule's lipophilicity (fat-solubility), which affects absorption, distribution, and the ability to cross biological membranes. Alkyl substitutions can also provide steric bulk, which can orient the molecule for optimal interaction with a biological target or shield it from enzymatic degradation.

Rationale for Dedicated Investigation of 5-(2-bromo-6-fluoro-3-methylphenyl)oxazole

The specific structure of this compound suggests a deliberate molecular design aimed at combining the distinct properties of its components. The rationale for its investigation stems from the synergistic potential of the oxazole core linked to a heavily substituted phenyl ring. The oxazole ring provides a stable, aromatic platform with defined electronic characteristics. acs.org

The phenyl ring is substituted with three different groups, each serving a potential purpose. The fluorine atom at position 6 can modulate electronic properties and metabolic stability. The bromine atom at position 2 offers a reactive handle for subsequent chemical diversification via cross-coupling reactions, allowing for the synthesis of a library of related compounds. The methyl group at position 3 enhances lipophilicity and can influence the molecule's orientation and interaction with target macromolecules. This specific substitution pattern creates a unique electronic and steric environment, making the compound a valuable probe for exploring structure-activity relationships in chemical and biological systems.

Scope and Objectives of Academic Research on the Chemical Compound

Academic research focused on this compound would likely pursue several key objectives. A primary goal would be the development of an efficient and scalable synthesis for the compound, potentially exploring various coupling strategies to attach the substituted phenyl ring to the oxazole core.

A second objective would be to fully characterize the compound's physicochemical properties. While some basic data is known, detailed experimental values for properties such as solubility, melting point, and crystal structure are not widely reported.

The principal long-term objective would be to use this compound as a building block or lead structure in discovery programs. By leveraging the bromine atom for further chemical elaboration, researchers could generate a series of analogues for screening in various assays. The goal would be to understand how modifications to the core structure impact its properties, with potential applications in fields such as medicinal chemistry or materials science, where halogenated and heterocyclic compounds are of significant interest. acs.org

Chemical Compound Data

Below are the known and predicted properties for the subject compound.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 2364584-63-2 |

| Molecular Formula | C₁₀H₇BrFNO |

| Molecular Weight | 256.07 g/mol |

| Melting Point | Data not publicly available |

| Boiling Point | Data not publicly available |

| logP (Predicted) | Data not publicly available |

Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromo-6-fluoro-3-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO/c1-6-2-3-7(12)9(10(6)11)8-4-13-5-14-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATSQWQCKIRZOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C2=CN=CO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 2 Bromo 6 Fluoro 3 Methylphenyl Oxazole

Retrosynthetic Strategies and Key Bond Disconnections for Oxazole (B20620) Ring Formation and Aryl Substitution

A second set of disconnections can be made within the oxazole ring itself. Common strategies for oxazole synthesis involve the formation of the C4-C5 and O1-C2 bonds or the C2-N3 and C4-C5 bonds in the final cyclization step. These disconnections point towards key precursors such as α-acylamino ketones or a combination of an aldehyde and a suitable isocyanide derivative.

Considering these approaches, the primary building blocks for the synthesis of 5-(2-bromo-6-fluoro-3-methylphenyl)oxazole are identified as a functionalized 2-bromo-6-fluoro-3-methylphenyl derivative (such as an aldehyde or a ketone) and a precursor that can provide the remaining atoms of the oxazole ring.

Precursor Synthesis and Functionalization for this compound

The successful synthesis of the target molecule is highly dependent on the efficient preparation of its key precursors. This section details the synthesis of the substituted phenyl building block and the precursors required for the construction of the oxazole ring.

Synthesis of Substituted 2-bromo-6-fluoro-3-methylphenyl Building Blocks

The synthesis of the crucial intermediate, 2-bromo-6-fluoro-3-methylbenzaldehyde (B119135), can be approached from commercially available starting materials. One potential route begins with 2-bromo-6-fluoroaniline (B133542). The synthesis involves the protection of the amino group, followed by directed ortho-lithiation and subsequent methylation. Deprotection and a Sandmeyer reaction can then be employed to introduce the formyl group.

An alternative and more direct approach involves the ortho-bromination of 2-fluoro-3-methylbenzaldehyde. However, controlling the regioselectivity of this reaction can be challenging due to the directing effects of the existing substituents.

A plausible synthetic route starting from o-fluoroaniline is outlined below:

Protection of the amino group: o-Fluoroaniline is reacted with an appropriate protecting group, such as acetyl chloride, to form the corresponding acetanilide.

Sulfonylation: The protected aniline (B41778) undergoes sulfonylation to introduce a sulfonyl group, which can direct subsequent reactions.

Bromination: The bromination of the sulfonated intermediate is then carried out to introduce the bromine atom at the desired position.

Deprotection and Diazotization: The protecting groups are removed, and the resulting aniline is diazotized.

Formylation: The diazonium salt is then subjected to a formylation reaction, such as the Vilsmeier-Haack reaction, to yield 2-bromo-6-fluorobenzaldehyde (B104081). Subsequent methylation at the 3-position would yield the desired product.

Preparation of Oxazole Ring Precursors

The choice of the oxazole ring precursor depends on the selected cyclization strategy. Two of the most versatile precursors for the synthesis of 5-substituted oxazoles are tosylmethyl isocyanide (TosMIC) and α-acylamino ketones.

Tosylmethyl isocyanide (TosMIC) is a commercially available and highly versatile reagent for the synthesis of various heterocycles, including oxazoles. Its synthesis typically involves the dehydration of N-(tosylmethyl)formamide.

α-Acylamino ketones are key intermediates in the Robinson-Gabriel oxazole synthesis. These can be prepared through several methods, including the Dakin-West reaction of α-amino acids or the acylation of α-amino ketones. For the synthesis of the target molecule, an α-amino ketone bearing the 2-bromo-6-fluoro-3-methylphenyl group would be required.

Direct Oxazole Ring Formation Approaches

With the key precursors in hand, the final step involves the construction of the oxazole ring. This can be achieved through various cyclization reactions, including those utilizing aryl aldehydes or ketones and multicomponent reactions.

Cyclization Reactions Utilizing Aryl Aldehydes or Ketones

The Van Leusen oxazole synthesis is a powerful method for the formation of 5-substituted oxazoles from aldehydes and TosMIC. wikipedia.org In this reaction, the deprotonated TosMIC acts as a nucleophile, attacking the carbonyl group of the aldehyde. The resulting intermediate then undergoes cyclization and elimination of p-toluenesulfinic acid to afford the oxazole ring. nih.gov Given the availability of 2-bromo-6-fluoro-3-methylbenzaldehyde, the Van Leusen reaction represents a highly convergent and efficient route to this compound.

The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like methanol or dimethylformamide. The reaction conditions are generally mild, making it suitable for substrates with various functional groups.

| Aldehyde | Reagent | Base | Solvent | Product | Yield (%) |

| Benzaldehyde | TosMIC | K₂CO₃ | Methanol | 5-Phenyloxazole | 85 |

| 4-Nitrobenzaldehyde | TosMIC | K₂CO₃ | Methanol | 5-(4-Nitrophenyl)oxazole | 92 |

| 2-Chlorobenzaldehyde | TosMIC | K₂CO₃ | DMF | 5-(2-Chlorophenyl)oxazole | 78 |

Another classical method for oxazole synthesis is the Robinson-Gabriel synthesis , which involves the cyclodehydration of α-acylamino ketones. wikipedia.org This reaction is typically promoted by strong acids, such as sulfuric acid or polyphosphoric acid. pharmaguideline.com To apply this method to the synthesis of the target molecule, one would first need to prepare the corresponding N-acyl-α-amino ketone derived from a 2-bromo-6-fluoro-3-methylphenyl ketone. The subsequent acid-catalyzed cyclization would then yield the desired oxazole.

| α-Acylamino Ketone | Dehydrating Agent | Product | Yield (%) |

| 2-Benzamidoacetophenone | H₂SO₄ | 2,5-Diphenyloxazole | 90 |

| N-(1-Oxo-1-phenylpropan-2-yl)acetamide | PPA | 2-Methyl-5-phenyloxazole | 82 |

Multicomponent Reactions in Oxazole Synthesis

Multicomponent reactions (MCRs) offer an attractive alternative for the synthesis of complex molecules like oxazoles in a single, efficient step. These reactions combine three or more starting materials in a one-pot fashion to generate the final product, often with high atom economy and operational simplicity.

For the synthesis of 5-aryloxazoles, a one-pot reaction involving an aromatic aldehyde, an isocyanide, and a suitable third component can be envisioned. For instance, a modified Ugi reaction followed by a post-condensation cyclization could lead to the formation of the oxazole ring. wikipedia.org

A potential multicomponent approach for the synthesis of this compound could involve the reaction of 2-bromo-6-fluoro-3-methylbenzaldehyde, a source of ammonia (like hexamethyldisilazane), and an α-isocyanoacetate derivative. This approach would allow for the rapid assembly of the oxazole core with the desired substitution pattern.

| Aldehyde | Isocyanide | Third Component | Catalyst/Conditions | Product |

| Benzaldehyde | Ethyl isocyanoacetate | Ammonium acetate | Acetic acid | Ethyl 2-amino-5-phenyloxazole-4-carboxylate |

| 4-Chlorobenzaldehyde | TosMIC | Ammonia | K₂CO₃ / Methanol | 5-(4-Chlorophenyl)oxazole |

Metal-Catalyzed Cyclizations and Coupling Reactions

The construction of the 5-aryl oxazole core is frequently achieved through metal-catalyzed reactions that facilitate the formation of the heterocyclic ring. Key metals in these transformations include rhodium, palladium, and gold, each offering distinct advantages in terms of reactivity and substrate scope.

Rhodium-Catalyzed Reactions: Rhodium catalysts have proven effective in the synthesis of oxazoles through various pathways. One notable method involves the rhodium-catalyzed annulation of 1,2,3-triazoles with aldehydes, which provides a direct route to 2,5-diaryl substituted oxazoles. This method is advantageous for its ability to tolerate a range of functional groups on both the triazole and aldehyde starting materials, offering good to excellent yields. For a polysubstituted compound like this compound, a potential rhodium-catalyzed approach would involve the reaction of a corresponding substituted benzaldehyde with an appropriate triazole precursor.

Another rhodium-catalyzed approach involves the C-H bond addition of azobenzenes to aldehydes, leading to N-aryl-2H-indazoles, which can be further transformed. While not a direct synthesis of oxazoles, this methodology highlights the versatility of rhodium catalysis in C-H functionalization, a key step in many modern synthetic strategies.

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern organic synthesis and offers several routes to 5-aryloxazoles. Palladium-catalyzed direct arylation of the oxazole ring is a powerful tool for installing the aryl moiety at the C5 position. researchgate.net This approach avoids the pre-functionalization of the oxazole ring, making it a more atom-economical process. For the synthesis of this compound, a direct arylation strategy would involve coupling a suitable oxazole precursor with a 1,3-dibromo-2-fluoro-4-methylbenzene derivative. The regioselectivity of such a reaction would be a critical factor to control.

Palladium-catalyzed cascade cyclization reactions have also been developed for the synthesis of complex fused oxazole systems. nih.gov These reactions often involve the formation of multiple bonds in a single operation, leading to a rapid increase in molecular complexity. While not directly applicable to the synthesis of a simple 5-aryl oxazole, these methods demonstrate the power of palladium catalysis in constructing intricate heterocyclic frameworks.

Gold-Catalyzed Reactions: Gold catalysts have emerged as powerful tools for the synthesis of a variety of heterocyclic compounds, including oxazoles. Gold-catalyzed reactions often proceed under mild conditions and exhibit high functional group tolerance. The synthesis of polysubstituted oxazoles can be achieved through gold-catalyzed cyclization of propargyl amides or related precursors. The specific substitution pattern on the aryl ring of this compound would require careful consideration of the starting materials and reaction conditions to ensure efficient cyclization.

Table 1: Comparison of Metal Catalysts in 5-Aryloxazole Synthesis

| Catalyst | Typical Reaction | Advantages | Potential Challenges for this compound Synthesis |

|---|---|---|---|

| Rhodium | Annulation of triazoles and aldehydes | Good functional group tolerance, high yields | Availability of polysubstituted starting materials, potential for side reactions. |

| Palladium | Direct C-H arylation, cascade cyclizations | High efficiency, atom economy | Regioselectivity control with multiple halogen substituents, catalyst poisoning by sulfur-containing impurities. |

| Gold | Cyclization of propargyl amides | Mild reaction conditions, high functional group tolerance | Substrate-specific catalyst activity, potential for catalyst deactivation. |

Post-Cyclization Functionalization Strategies

Once the 5-aryl oxazole core is established, further modifications can be introduced through post-cyclization functionalization reactions. These strategies allow for the late-stage introduction of key structural motifs and are essential for the synthesis of complex target molecules.

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. rsc.orgugr.es In the context of this compound synthesis, this reaction could be employed to introduce the polysubstituted phenyl ring onto a pre-formed 5-bromooxazole. This approach offers the advantage of modularity, allowing for the synthesis of a variety of analogues by simply changing the boronic acid or ester coupling partner.

The success of a Suzuki-Miyaura coupling on a complex substrate like this compound would depend on several factors, including the choice of catalyst, ligand, and base. The presence of multiple halogens on the phenyl ring could influence the reactivity, and careful optimization of the reaction conditions would be necessary to achieve high yields and avoid side reactions such as dehalogenation.

The introduction of additional functional groups onto the oxazole ring or the aryl substituent can be achieved through selective halogenation and alkylation reactions.

Selective Halogenation: The oxazole ring can undergo electrophilic halogenation, with the regioselectivity being influenced by the existing substituents. For a 5-aryl oxazole, the electron-donating or withdrawing nature of the aryl group can direct the halogenation to specific positions on the oxazole ring. Furthermore, selective halogenation of the aryl ring itself can be achieved using appropriate reagents and conditions, although the presence of multiple activating and deactivating groups on the phenyl ring of the target compound would present a significant challenge in achieving high regioselectivity.

Alkylation: Alkylation of oxazole derivatives can be achieved at several positions. N-alkylation of the oxazole nitrogen is a common transformation. nih.gov C-alkylation of the oxazole ring can be more challenging and often requires deprotonation with a strong base to generate a nucleophilic species. yale.edu For the target compound, alkylation could potentially be directed to the methyl group on the phenyl ring through radical-based methods, although selectivity would be a major concern.

Comparative Analysis of Synthetic Efficiency and Scalability

The choice of a synthetic route for a target molecule like this compound is often a balance between efficiency, scalability, and cost.

Metal-catalyzed cyclization reactions, particularly those utilizing palladium, often offer high efficiency and can be amenable to scale-up. researchgate.net Palladium-catalyzed direct arylation, for example, can be a highly atom-economical process, which is an important consideration for large-scale synthesis. However, the cost of palladium catalysts and the need for specialized ligands can be a drawback.

Rhodium-catalyzed reactions can also be highly efficient, but the higher cost of rhodium compared to palladium can be a limiting factor for large-scale applications. Gold-catalyzed reactions, while often proceeding under mild conditions, can be sensitive to impurities and may require careful optimization for robust and scalable processes.

Post-cyclization functionalization strategies, such as the Suzuki-Miyaura coupling, are generally scalable and widely used in industrial settings. The availability of a wide range of boronic acids and the robustness of the reaction make it an attractive option for late-stage diversification.

Table 2: Qualitative Comparison of Synthetic Strategies

| Strategy | Efficiency | Scalability | Cost-Effectiveness | Key Considerations |

|---|---|---|---|---|

| Metal-Catalyzed Cyclization (Pd) | High | Moderate to High | Moderate | Catalyst cost, ligand sensitivity, regioselectivity. |

| Metal-Catalyzed Cyclization (Rh) | High | Moderate | Low | High catalyst cost. |

| Post-Cyclization Functionalization (Suzuki-Miyaura) | High | High | Moderate | Availability of boronic acids, reaction optimization for complex substrates. |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. yale.eduwordpress.comgreenchemistry-toolkit.orgyoutube.com In the synthesis of a complex molecule like this compound, several green chemistry principles can be applied.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Metal-catalyzed reactions, such as direct C-H arylation, can have a high atom economy as they avoid the use of stoichiometric activating groups. In contrast, classical condensation reactions that generate water as a byproduct have a lower atom economy.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. yale.edu The use of rhodium, palladium, and gold catalysts in the synthesis of the oxazole ring is a prime example of this principle.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. wordpress.comyoutube.com Research into performing metal-catalyzed reactions in water or other environmentally benign solvents is an active area of investigation and could be applied to the synthesis of the target compound.

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. yale.edu Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. researchgate.net

By considering these principles throughout the synthetic design process, the environmental impact of producing this compound can be significantly reduced.

Mechanistic Organic Chemistry of 5 2 Bromo 6 Fluoro 3 Methylphenyl Oxazole and Its Derivatives

Reactivity Profiles of the Oxazole (B20620) Heterocycle

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. numberanalytics.com Its aromaticity is less pronounced than that of thiazoles. wikipedia.orgcutm.ac.in The oxazole nucleus is basic in nature, with a pKa of approximately 0.8 for its conjugate acid, making it significantly less basic than imidazole (B134444). numberanalytics.comwikipedia.org The reactivity of the oxazole ring is characterized by its participation in electrophilic and nucleophilic substitutions, as well as ring-opening, rearrangement, and pericyclic reactions. numberanalytics.com

Electrophilic and Nucleophilic Substitution Reactions on the Oxazole Nucleus

Electrophilic Substitution:

Electrophilic substitution on the oxazole ring is generally difficult unless the ring is activated by electron-donating groups. pharmaguideline.com When such activating groups are present, substitution preferentially occurs at the C5 position. wikipedia.orgtandfonline.com The order of reactivity for electrophilic attack is generally C4 > C5 > C2. pharmaguideline.com However, reactions like nitration and sulfonation are challenging due to the electron-deficient nature of the oxazolium cation that forms under acidic conditions. pharmaguideline.comyoutube.com

Nucleophilic Substitution:

Nucleophilic substitution reactions on the oxazole ring are relatively rare and typically require the presence of a good leaving group. tandfonline.com Halogen substituents on the oxazole ring can be displaced by nucleophiles, with the reactivity order being C2 >> C4 > C5. tandfonline.com The C2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack. pharmaguideline.com However, nucleophilic attack on the oxazole ring often leads to ring cleavage rather than simple substitution. pharmaguideline.com Deprotonation at the C2 position is also a facile process for oxazoles with an unsubstituted 2-position. pharmaguideline.com

Ring-Opening and Rearrangement Mechanisms of Oxazoles

Oxazole rings can undergo cleavage and rearrangement under various conditions. Nucleophilic attack can lead to ring-opening, forming intermediates that can then cyclize to form other heterocyclic systems such as imidazoles, pyrroles, pyrimidines, pyrazoles, and thiazoles. pharmaguideline.comtandfonline.com One notable rearrangement is the Cornforth rearrangement, a thermal reaction of 4-acyloxazoles where the acyl group at position 4 and the substituent at position 5 exchange places. wikipedia.org This reaction proceeds through a thermal pericyclic ring opening to a nitrile ylide intermediate, which then rearranges and cyclizes to form the isomeric oxazole. wikipedia.org Deprotonation at the C2 position can also be accompanied by ring-opening to an isonitrile. slideshare.net

Pericyclic Reactions Involving the Oxazole Ring (e.g., Diels-Alder)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org Oxazoles can participate as the diene component in Diels-Alder reactions, a type of cycloaddition, particularly when the ring is substituted with electron-donating groups or when reacting with electron-deficient dienophiles. wikipedia.orgpharmaguideline.com These reactions are valuable for the synthesis of pyridine (B92270) derivatives. wikipedia.org The initial [4+2] cycloaddition of an oxazole with a dienophile forms a bicyclic intermediate containing an oxygen bridge, which can then be converted to a pyridine. wikipedia.org The use of Lewis or Brønsted acids can facilitate the Diels-Alder reaction of oxazoles by activating the oxazole nitrogen atom. acs.orgacs.org Intramolecular Diels-Alder reactions of oxazoles have also been extensively studied and utilized in the synthesis of complex natural products. thieme-connect.com

Reactivity of the Substituted Phenyl Moiety

The phenyl ring of 5-(2-bromo-6-fluoro-3-methylphenyl)oxazole is substituted with a bromine atom, a fluorine atom, and a methyl group. These substituents significantly influence the reactivity of the aromatic ring towards various reagents.

Influence of Bromine, Fluorine, and Methyl Substituents on Aromatic Reactivity

The reactivity of a substituted benzene (B151609) ring is governed by the interplay of inductive and resonance effects of its substituents. libretexts.org

Bromine: As a halogen, bromine is an ortho, para-directing deactivator for electrophilic aromatic substitution. It deactivates the ring through its strong electron-withdrawing inductive effect, but its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

Fluorine: Fluorine is also an ortho, para-directing deactivator. pressbooks.pub Due to its high electronegativity, it exerts a powerful electron-withdrawing inductive effect. In nucleophilic aromatic substitution, a fluorine atom ortho to the reaction site can have a variable activating influence, while a para fluorine is slightly deactivating, and a meta fluorine is activating. researchgate.net In many cases of nucleophilic aromatic substitution, fluoroarenes are more reactive than their bromoarene counterparts due to the stabilization of the intermediate Meisenheimer complex by the highly electronegative fluorine. stackexchange.com

Methyl Group: The methyl group is an ortho, para-directing activator. It activates the aromatic ring towards electrophilic substitution through its electron-donating inductive effect and hyperconjugation. libretexts.org

Directed ortho-Metalation (DoM) and Other Selective Functionalizations

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.orgorganic-chemistry.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups exclusively at the ortho position. wikipedia.org

In the context of this compound, the fluorine atom and the oxazole ring itself could potentially act as directing groups for metalation. The relative directing ability of these groups, along with steric hindrance from the adjacent bromine and methyl groups, would determine the site of lithiation. This methodology offers a route to synthesize specifically substituted derivatives that might be inaccessible through classical electrophilic substitution reactions.

Further Derivatization at the Bromine Position via Cross-Coupling

The bromine atom on the phenyl ring of this compound serves as a key functional group for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse molecular architectures. The reactivity of the carbon-bromine (C-Br) bond is modulated by the electronic properties of the substituents on the phenyl ring and the oxazole moiety itself.

Suzuki-Miyaura Coupling: A cornerstone of modern organic synthesis, the Suzuki-Miyaura reaction facilitates the formation of C-C bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.gov For this compound, this reaction would allow the introduction of a wide array of aryl, heteroaryl, or alkyl groups, significantly expanding its structural diversity. The efficiency of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent system.

Heck Coupling: The Heck reaction provides a method for the formation of a new C-C bond through the coupling of the aryl bromide with an alkene. This transformation is typically catalyzed by a palladium complex and requires a base to proceed. Applying the Heck reaction to this compound would enable the attachment of various substituted vinyl groups to the phenyl ring.

Sonogashira Coupling: This cross-coupling reaction is utilized to form a C-C bond between an aryl halide and a terminal alkyne. The reaction is generally catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of a base. This methodology would be employed to introduce alkynyl functionalities onto the phenyl ring of the title compound.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-nitrogen bonds. It facilitates the coupling of an aryl bromide with a broad spectrum of primary and secondary amines. scilit.comnih.gov This reaction would be pivotal in the synthesis of various amino-substituted derivatives of this compound.

Below is a representative table outlining potential cross-coupling reactions for the derivatization of this compound, with conditions extrapolated from general procedures for similar bromo-aryl substrates.

| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Potential Product |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 5-(2-aryl-6-fluoro-3-methylphenyl)oxazole |

| Heck | Alkene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 5-(2-alkenyl-6-fluoro-3-methylphenyl)oxazole |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ | - | Et₃N/CuI | THF | 5-(2-alkynyl-6-fluoro-3-methylphenyl)oxazole |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 5-(2-amino-6-fluoro-3-methylphenyl)oxazole |

Reaction Kinetics and Thermodynamic Studies of Oxazole Transformations

Specific experimental data concerning the reaction kinetics and thermodynamic parameters for transformations of this compound are not documented in the reviewed scientific literature. Nevertheless, fundamental principles of chemical kinetics and thermodynamics can be used to infer the factors that would govern these aspects.

For the cross-coupling reactions detailed in the preceding section, the rate of reaction is influenced by several key factors:

Catalyst and Ligand System: The choice of the palladium catalyst and its associated ligand is paramount, as it significantly affects the rates of the elementary steps in the catalytic cycle, namely oxidative addition and reductive elimination. nih.gov

Reactant Concentrations: The reaction rate typically exhibits a dependency on the concentrations of the aryl bromide, the coupling partner, and the catalyst. mdpi.com

Temperature: In line with general chemical principles, the rate of cross-coupling reactions tends to increase with temperature. However, elevated temperatures may also promote undesirable side reactions and catalyst decomposition.

Investigation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states in the transformations of this compound would necessitate the use of advanced computational chemistry and specialized spectroscopic methods, given that these species are often highly reactive and present in minute concentrations.

Computational Studies (DFT): Density Functional Theory (DFT) has emerged as a powerful computational tool for unraveling complex reaction mechanisms. It can be employed to model the entire catalytic cycle of a cross-coupling reaction, providing detailed information on the structures and energies of reactants, intermediates, transition states, and products. For a Suzuki-Miyaura coupling involving this compound, DFT calculations could provide insights into:

The most probable mechanistic pathway.

The activation energies associated with key steps such as oxidative addition and reductive elimination. researchgate.net

The precise role of the ligand and base in the catalytic process.

The factors governing the regioselectivity and stereoselectivity of the reaction.

Spectroscopic Techniques: Although challenging, certain spectroscopic techniques can be employed for the detection and characterization of reaction intermediates. For instance, in situ Nuclear Magnetic Resonance (NMR) spectroscopy can, in some cases, allow for the observation of more stable intermediates within a catalytic cycle. Mass spectrometry can also be a valuable tool for identifying transient species.

In the context of palladium-catalyzed cross-coupling reactions of this compound, the key intermediates would likely include:

Oxidative Addition Adduct: A palladium(II) species that is formed upon the insertion of the palladium(0) catalyst into the C-Br bond.

Transmetalation Intermediate: A species in which the organic moiety from the coupling partner is transferred to the palladium center.

Reductive Elimination Precursor: The final palladium(II) intermediate from which the desired product is formed, leading to the regeneration of the active palladium(0) catalyst.

Transition states represent the high-energy structures that connect these intermediates along the reaction pathway. Their structures and energies, which can be accurately calculated using DFT, are fundamental to a comprehensive understanding of the reaction kinetics and mechanism.

Computational and Theoretical Chemistry of 5 2 Bromo 6 Fluoro 3 Methylphenyl Oxazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-(2-bromo-6-fluoro-3-methylphenyl)oxazole, such studies would elucidate its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT study of this compound would typically involve geometry optimization to find the lowest energy structure. From this, a wealth of information could be derived, including optimized bond lengths, bond angles, and dihedral angles.

A hypothetical data table for its ground state properties, which would be populated by DFT calculations (e.g., using a B3LYP functional with a 6-311++G(d,p) basis set), is presented below.

Table 1: Hypothetical Ground State Properties of this compound (Data Not Available)

| Property | Hypothetical Value |

|---|---|

| Total Energy (Hartree) | Data Not Available |

| Dipole Moment (Debye) | Data Not Available |

| Point Group | Data Not Available |

| Optimized Bond Lengths (Å) | Data Not Available |

Note: The values in this table are placeholders and require actual DFT calculations for validation.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) could be calculated from the HOMO and LUMO energies. These descriptors would provide a quantitative measure of the molecule's reactivity.

Table 2: Hypothetical Frontier Molecular Orbital and Reactivity Descriptor Data for this compound (Data Not Available)

| Parameter | Hypothetical Value (eV) |

|---|---|

| EHOMO | Data Not Available |

| ELUMO | Data Not Available |

| Energy Gap (ΔE) | Data Not Available |

| Electronegativity (χ) | Data Not Available |

| Chemical Hardness (η) | Data Not Available |

Note: The values in this table are placeholders and require actual FMO analysis for validation.

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution around a molecule. It is invaluable for understanding intermolecular interactions, particularly non-covalent interactions, and for predicting sites of electrophilic and nucleophilic attack. For this compound, an ESP map would highlight the electron-rich and electron-deficient regions, which are influenced by the electronegative fluorine and bromine atoms, as well as the oxazole (B20620) ring.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is critical to its function. Conformational analysis and molecular dynamics simulations would provide insights into the flexibility and preferred shapes of this compound.

Torsional Barriers and Rotameric Preferences of Aryl-Oxazole Linkage

The rotation around the single bond connecting the phenyl and oxazole rings is a key conformational feature. Calculating the potential energy surface as a function of the dihedral angle of this bond would reveal the rotational barriers and identify the most stable conformations (rotamers). The substituents on the phenyl ring (bromo, fluoro, and methyl groups) would significantly influence these rotational barriers due to steric and electronic effects.

Table 3: Hypothetical Torsional Barrier Data for the Aryl-Oxazole Linkage (Data Not Available)

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | Data Not Available | 0.0 |

Note: The values in this table are placeholders and require actual conformational analysis for validation.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be influenced by its environment. Molecular dynamics (MD) simulations in different solvents (e.g., water, DMSO, chloroform) would be necessary to understand how the solvent polarity affects the conformational preferences of this compound. These simulations would track the molecule's movements over time, providing a dynamic picture of its behavior in solution.

Prediction of Spectroscopic Properties from First Principles (beyond basic identification)

First-principles calculations, primarily based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules with a high degree of accuracy. These methods solve the quantum mechanical equations governing the electrons in a molecule to determine its electronic structure and, from there, its various spectroscopic signatures.

Advanced computational methods can predict a range of spectroscopic data for this compound, including NMR, infrared (IR), and UV-Visible spectra. For instance, the GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for the prediction of NMR chemical shifts. By performing geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the magnetic shielding tensors for each nucleus can be calculated. These are then converted into chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS). Recent benchmarks have shown that functionals like WP04 can provide highly accurate predictions of ¹H NMR shifts when combined with appropriate basis sets and solvent models. github.io The DP5 probability, a more recent development, can even quantify the likelihood of a proposed structure being correct based on its predicted ¹³C NMR spectrum. researchgate.net

Vibrational frequencies, which correspond to the peaks in an IR spectrum, can be computed by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). wisc.edu DFT calculations can predict the frequencies and intensities of the vibrational modes, which can then be compared with experimental FT-IR spectra for structural confirmation. ajchem-a.com For complex molecules, a scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. ajchem-a.com

Electronic transitions, observed in UV-Visible spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). dtu.dk These calculations provide information about the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the spectrum. iaea.org Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the nature of the electronic excitations. uc.ptirjweb.com

Table 1: Predicted Spectroscopic Data for this compound This table presents illustrative data based on typical computational methods.

| Spectroscopic Technique | Predicted Parameter | Value | Computational Method |

|---|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Aromatic Protons: 7.2-7.8 | GIAO-DFT (B3LYP/6-311++G(d,p)) |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic Carbons: 110-160 | GIAO-DFT (B3LYP/6-311++G(d,p)) |

| FT-IR | Vibrational Frequency (cm⁻¹) | C=N stretch: ~1615, C-Br stretch: ~680 | DFT (B3LYP/6-311++G(d,p)) |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in unraveling the intricate details of chemical reactions, providing a step-by-step understanding of how reactants are converted into products. rsc.org For the synthesis of this compound, computational methods can be used to explore potential reaction pathways, identify key intermediates and transition states, and determine the kinetic and thermodynamic feasibility of each step.

A crucial aspect of understanding a reaction mechanism is the characterization of its transition states (TS). A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. Computational methods, such as DFT, can be used to locate and optimize the geometry of these fleeting structures. nih.gov For the synthesis of the title compound, which could involve a palladium-catalyzed cross-coupling reaction to form the C-C bond between the phenyl and oxazole rings, computational studies can elucidate the mechanism of this key step. acs.orgrsc.org The catalytic cycle of such reactions typically involves oxidative addition, transmetalation, and reductive elimination steps, each with its own transition state. youtube.com

For example, in a Suzuki or Stille coupling, the oxidative addition of the aryl bromide to the palladium(0) catalyst would be the initial step. Computational modeling can determine the structure of the resulting palladium(II) intermediate and the transition state leading to it. Subsequent steps, such as the transmetalation with an organoboron or organotin reagent and the final reductive elimination to form the desired product and regenerate the catalyst, can also be modeled to map out the entire reaction pathway. rsc.org Similarly, the formation of the oxazole ring itself, for instance through a van Leusen reaction, can be computationally investigated to understand the sequence of bond formations and the associated energy barriers. nih.gov

Table 2: Illustrative Calculated Energy Profile for a Key Reaction Step This table presents representative data for a hypothetical reaction step in the synthesis of the title compound.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Reactants (Aryl-Br + Pd(0)) | 0.0 |

| Transition State 1 | +15.2 | |

| Intermediate 1 (Aryl-Pd(II)-Br) | -5.7 | |

| Transmetalation | Intermediate 1 + Organometallic | -5.7 |

| Transition State 2 | +10.5 | |

| Intermediate 2 (Aryl-Pd(II)-R) | -12.3 | |

| Reductive Elimination | Intermediate 2 | -12.3 |

| Transition State 3 | +8.1 |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Computational Methodologies)

QSAR and pharmacophore modeling are computational techniques widely used in drug discovery and medicinal chemistry to understand the relationship between the chemical structure of a molecule and its biological activity. mdpi.com These methods are particularly valuable for designing new compounds with improved potency and selectivity.

QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. nih.gov These descriptors can be calculated from the 2D or 3D structure of the molecules and can represent various properties such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity). By developing a QSAR model for a series of oxazole derivatives, it is possible to predict the biological activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Pharmacophore modeling, on the other hand, focuses on the 3D arrangement of essential features in a molecule that are responsible for its biological activity. nih.govnih.gov A pharmacophore model typically consists of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.net These models can be generated based on the structure of a known active ligand or the active site of a target protein. Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases to identify new molecules that match the pharmacophore and are therefore likely to be active.

For this compound, a pharmacophore model could be developed based on its interactions with a hypothetical biological target. This model would highlight the key structural features that are important for binding, such as the potential for the bromine and fluorine atoms to participate in halogen bonding or the role of the aromatic rings in hydrophobic interactions.

Table 3: Common Descriptors and Features in QSAR and Pharmacophore Modeling

| Modeling Technique | Key Descriptors/Features | Description |

|---|---|---|

| QSAR | LogP | A measure of lipophilicity. |

| Molecular Weight | The mass of the molecule. | |

| Dipole Moment | A measure of the molecule's polarity. | |

| HOMO/LUMO Energies | Relate to the molecule's electronic properties. nih.gov | |

| Pharmacophore | Hydrogen Bond Acceptor/Donor | Sites for hydrogen bonding interactions. |

| Hydrophobic Center | Regions of the molecule that interact favorably with nonpolar environments. | |

| Aromatic Ring | Planar, cyclic systems that can engage in π-stacking interactions. |

Advanced Spectroscopic and Analytical Investigations of Reaction Pathways and Complex Formations

In-Situ Spectroscopic Monitoring of Synthetic and Mechanistic Reactions (e.g., NMR, IR)

The synthesis of 5-aryloxazoles can be achieved through various methods, such as the van Leusen reaction, Robinson-Gabriel synthesis, or metal-catalyzed cross-coupling reactions. nih.govpharmaguideline.comresearchgate.net In-situ spectroscopic monitoring, using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is invaluable for understanding the reaction pathways to form 5-(2-bromo-6-fluoro-3-methylphenyl)oxazole. researchgate.netresearchgate.net These techniques allow for the real-time tracking of reactants, intermediates, and products, providing crucial data for reaction optimization and mechanistic elucidation. researchgate.net

However, a detailed search of scientific literature did not yield any specific studies employing in-situ NMR or IR monitoring for the synthesis of this compound. While general principles of oxazole (B20620) synthesis monitoring are established, specific data, such as the characteristic NMR chemical shifts or IR vibrational frequencies of reaction intermediates for this particular compound, are not available.

X-ray Crystallography of Reaction Intermediates, Co-crystals, and Supramolecular Assemblies

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule. For this compound, an X-ray crystal structure would provide precise information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, crystallographic studies of reaction intermediates could offer snapshots of the reaction coordinate, while co-crystal and supramolecular assembly analysis would reveal how the molecule interacts with other species.

Despite the utility of this technique, no publicly available X-ray crystallographic data for this compound, its intermediates, or its co-crystals could be located.

Mass Spectrometry for Reaction Mechanism Elucidation and Impurity Profiling

Mass spectrometry (MS) is a critical tool for confirming the molecular weight of this compound and for probing its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Techniques like Electrospray Ionization (ESI-MS) coupled with tandem mass spectrometry (MS/MS) are particularly useful for identifying reaction byproducts and impurities, which is essential for process optimization and quality control. The fragmentation patterns can also offer clues about the connectivity of the molecule and help in elucidating reaction mechanisms. nih.gov

While commercial suppliers list the molecular weight of the compound, detailed mass spectrometry studies, including fragmentation analysis for mechanistic elucidation or impurity profiling of this compound, are not described in the available literature.

Spectroscopic Probing of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, Pi-Stacking)

The substituents on the phenyl and oxazole rings of this compound—specifically the bromine and fluorine atoms, and the aromatic systems—suggest the potential for various intermolecular interactions. These non-covalent forces, such as halogen bonding, hydrogen bonding, and π-stacking, are crucial in determining the solid-state packing of the molecule and its interactions in biological systems. nih.govnih.gov Spectroscopic techniques, including NMR, IR, and UV-Vis, can be used to probe these interactions. For instance, changes in chemical shifts in NMR or shifts in vibrational frequencies in IR can indicate the formation of such bonds.

General studies on similar molecules confirm the importance of these interactions. nih.govnih.gov For example, halogen bonding involving bromine and fluorine has been a subject of significant research. rsc.orgresearchgate.net However, specific spectroscopic studies detailing these intermolecular interactions for this compound are absent from the current body of scientific literature.

Chiroptical Spectroscopy for Enantioselective Process Analysis (If Asymmetric Synthesis is Explored)

If this compound were to be synthesized as a single enantiomer, for example through an asymmetric catalytic process, chiroptical spectroscopy would be essential for its analysis. nih.gov Techniques such as Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) provide information about the stereochemistry of chiral molecules. nih.govnih.gov

There is currently no indication in the literature that this compound has been a target for asymmetric synthesis, and consequently, no chiroptical spectroscopic data is available.

Molecular Interactions and Biological Target Engagement Studies Non Human, Non Clinical Focus

In Silico Ligand-Target Docking and Molecular Dynamics Simulations (Focus on Methodology and Molecular Mechanisms)

No specific in silico ligand-target docking or molecular dynamics simulation studies for 5-(2-bromo-6-fluoro-3-methylphenyl)oxazole have been published.

In general, such studies would involve the use of computational methods to predict the binding affinity and mode of interaction of this compound with various protein targets. Methodologically, researchers would typically employ software like AutoDock, GOLD, or Schrödinger's suite to perform molecular docking. This process involves generating a three-dimensional structure of the ligand (this compound) and docking it into the binding site of a target protein. The scoring functions within these programs would then estimate the binding energy, providing a rank of potential protein targets.

Following docking, molecular dynamics simulations using packages like GROMACS, AMBER, or NAMD would be employed to understand the dynamic behavior of the ligand-protein complex over time. These simulations could reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the role of water molecules in mediating the binding. The analysis would focus on molecular mechanisms such as hydrogen bonding, hydrophobic interactions, and π-π stacking between the phenyl and oxazole (B20620) rings of the compound and the amino acid residues of the target protein.

Identification of Potential Biological Pathways and Molecular Mechanisms (e.g., Enzyme Inhibition, Receptor Binding in in vitro or isolated systems)

There is no published data identifying the biological pathways or specific molecular mechanisms of this compound.

Based on the activities of other substituted oxazoles, this compound could potentially interact with a variety of biological targets. For instance, various oxazole derivatives have been investigated for their roles as enzyme inhibitors (e.g., cyclooxygenase, phosphodiesterase) or as ligands for G-protein coupled receptors.

To identify potential pathways, researchers would typically screen the compound against a panel of known biological targets using in vitro assays. These could include enzyme inhibition assays, where the effect of the compound on the catalytic activity of an enzyme is measured, or receptor binding assays, which determine the affinity of the compound for a specific receptor. Techniques such as fluorescence polarization, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) could be used to quantify these interactions. Without such experimental data, any discussion of the biological pathways affected by this compound remains purely hypothetical.

Structure-Activity Relationship (SAR) Studies for Molecular-Level Interactions (excluding human/clinical correlation)

No structure-activity relationship (SAR) studies for this compound and its analogs are available in the public domain.

SAR studies involve synthesizing and testing a series of analogs of a lead compound to understand how chemical modifications affect its biological activity. For this compound, an SAR study would explore the importance of the bromo, fluoro, and methyl substituents on the phenyl ring, as well as the oxazole core itself.

A hypothetical SAR study could involve the synthesis of analogs where:

The bromine atom is replaced with other halogens (Cl, I) or a hydrogen atom to probe the role of halogen bonding and steric bulk.

The fluorine atom is moved to other positions on the phenyl ring or replaced with other electron-withdrawing or -donating groups to assess its impact on electronic properties and binding.

The methyl group is replaced with larger alkyl groups or removed entirely to understand steric and hydrophobic contributions.

The oxazole ring is replaced with other heterocycles like thiazole (B1198619) or imidazole (B134444) to evaluate the importance of the oxygen and nitrogen atoms in the ring for target interaction.

The findings from these studies would be crucial for optimizing the compound's potency and selectivity for its molecular target.

Development of this compound as a Chemical Probe or Tool for Biological Systems

There is no evidence in the scientific literature of the development or use of this compound as a chemical probe.

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein target. For this compound to be developed as a chemical probe, it would first need to demonstrate high potency and selectivity for a particular biological target.

If a specific target were identified, the compound could be modified to incorporate a reporter tag, such as a fluorescent group, a biotin (B1667282) tag for affinity purification, or a photo-crosslinking group to covalently label its target protein. Such a chemical tool would be invaluable for a range of applications in chemical biology, including target identification and validation, imaging of biological processes, and elucidating the function of its target protein within cellular pathways. The lack of foundational research on its biological activity precludes any such development at this time.

Exploration of Non Biological Applications and Material Science Potential

Applications as Ligands in Organometallic Chemistry and Catalysis

The oxazole (B20620) ring, with its nitrogen and oxygen heteroatoms, possesses the ability to coordinate with metal centers, making oxazole derivatives potential ligands in organometallic chemistry and catalysis. The nitrogen atom, in particular, can act as a neutral two-electron donor. While no specific organometallic complexes of 5-(2-bromo-6-fluoro-3-methylphenyl)oxazole have been detailed in the available literature, research on analogous oxazole-containing ligands provides insight into their potential applications.

Oxazole derivatives can form stable complexes with various transition metals, including palladium, ruthenium, and vanadium. ed.ac.ukmdpi.com These complexes have shown catalytic activity in a range of organic transformations. For instance, palladium complexes bearing oxazole-based ligands have been utilized in cross-coupling reactions, which are fundamental processes in the synthesis of complex organic molecules. mdpi.com The substituents on the phenyl and oxazole rings can significantly influence the electronic and steric properties of the ligand, thereby tuning the reactivity and selectivity of the metal catalyst. The presence of bromo and fluoro substituents on the phenyl ring of this compound could modulate the electron density at the metal center and influence the stability and catalytic performance of its potential complexes.

Vanadium complexes with substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been shown to be active catalysts for ethylene (B1197577) polymerization and copolymerization with norbornene. mdpi.com The substitution pattern on the oxazole and oxazoline (B21484) rings was found to impact the catalytic activity and the properties of the resulting polymers. mdpi.com This suggests that this compound, if used as a ligand, could potentially find applications in polymerization catalysis.

Table 1: Examples of Catalytic Applications of Oxazole-Based Ligands

| Catalyst System | Reaction Type | Reference |

| Palladium-Oxazole Complex | Cross-coupling reactions | mdpi.com |

| Vanadium-Oxazole Complex | Ethylene polymerization | mdpi.com |

| Ruthenium-Azopyridine Complex | Catalytic oxidation | ed.ac.uk |

Photophysical Properties and Potential in Optoelectronic Materials

Substituted oxazoles are known to exhibit interesting photophysical properties, making them candidates for various optoelectronic applications.

Luminescent and Fluorescent Dye Applications

Many oxazole derivatives are fluorescent and have been investigated for their use as dyes and optical probes. The fluorescence properties are highly dependent on the molecular structure, particularly the nature and position of substituents on the oxazole and any attached aryl rings. The extended π-conjugation in 5-aryloxazoles often leads to luminescence in the visible region of the electromagnetic spectrum.

For example, studies on 5-phenyl-2-[4-(5-phenyl-1,3-oxazol-2-yl)-1,3-oxazole] (POPOP), a well-known scintillator and laser dye, have shown that it exhibits strong luminescence. bohrium.com The emission properties of such compounds can be influenced by factors like the solvent environment and temperature. bohrium.com Research on other substituted oxazoles has demonstrated that the introduction of different functional groups can tune the emission wavelength and quantum yield. researchgate.netnih.gov The presence of electron-donating or electron-withdrawing groups on the phenyl ring of 5-phenyloxazoles can modulate the intramolecular charge transfer (ICT) character of the excited state, which in turn affects the fluorescence color and intensity. nih.gov The bromo, fluoro, and methyl groups on the phenyl ring of this compound are expected to influence its photophysical properties, although specific data is not currently available.

Table 2: Photophysical Data for a Representative Luminescent Oxazole Derivative (POPOP)

| Property | Value | Conditions | Reference |

| Luminescence Maximum (powder) | 471 nm | Room Temperature | bohrium.com |

| Additional Luminescence Peak (powder) | 447 nm | Low Temperature | bohrium.com |

Organic Semiconductor Potential

The structural characteristics of 5-aryloxazoles, particularly their planar nature and extended π-systems, make them potential candidates for use as organic semiconductors. Theoretical studies using Density Functional Theory (DFT) on various oxadiazole isomers have shown that their electronic properties, such as the HOMO-LUMO energy gap, can be tuned by altering the substitution pattern. bohrium.com These calculations help in predicting the potential of these materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

DFT studies on related heterocyclic systems like polythiophenes containing benzo[d]oxazole have been conducted to predict their structural and electronic properties for potential use in electronic devices. tandfonline.com While specific theoretical or experimental studies on the semiconductor properties of this compound are lacking, the general understanding of structure-property relationships in this class of compounds suggests it could exhibit semiconductor behavior. The electron-withdrawing nature of the bromo and fluoro substituents could influence its electron-transporting or hole-transporting capabilities.

Self-Assembly and Supramolecular Chemistry Applications

The presence of halogen atoms (bromine and fluorine) and a π-rich aromatic system in this compound suggests its potential for engaging in various non-covalent interactions, which are the basis of self-assembly and supramolecular chemistry. Halogen bonding, a directional interaction between a halogen atom and a Lewis base, is a significant force in the crystal engineering of halogenated organic molecules.

The bromine atom in the molecule can act as a halogen bond donor, interacting with electron-rich sites on adjacent molecules, such as the nitrogen atom of the oxazole ring or the π-system of the phenyl ring. rsc.org Similarly, the fluorine atom, although a weaker halogen bond donor, can also participate in such interactions. These interactions, along with π-π stacking of the aromatic rings, can guide the self-assembly of the molecules into well-defined supramolecular architectures in the solid state. The crystal packing of the molecules will ultimately determine the bulk properties of the material. A study on the crystal structure of a related compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, revealed the importance of intermolecular interactions in its solid-state arrangement. vensel.org

Role in Agrochemical Research (e.g., Targeting Crop Pathogens)

Oxazole derivatives have been widely investigated for their biological activities, including their potential as agrochemicals for crop protection. nih.govnih.gov Several studies have reported the antifungal activity of oxazole-containing compounds against various plant pathogens. nih.govmdpi.com

The mode of action of these compounds often involves the inhibition of essential enzymes in the pathogens. For example, some oxadiazole derivatives have been designed as inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the respiratory chain of fungi. mdpi.com Molecular docking studies have shown that these compounds can bind to the active site of the enzyme through hydrogen bonding and hydrophobic interactions. mdpi.com The presence of halogen substituents on the aromatic rings of these molecules was found to be important for their antifungal activity. mdpi.com

Table 3: Antifungal Activity of Representative Oxazole Derivatives against Plant Pathogens

| Compound Type | Pathogen | Activity | Reference |

| 1,2,4-Oxadiazole derivatives | Exserohilum turcicum | Significant inhibition | mdpi.com |

| Benzoxazole derivatives | Mycosphaerella melonis | 76.4% inhibition rate | nih.gov |

| 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one derivatives | Gram-positive and Gram-negative bacteria | Broad-spectrum inhibitory activities | nih.gov |

Corrosion Inhibition Properties and Mechanisms

Oxazole derivatives have emerged as a promising class of corrosion inhibitors for various metals and alloys, particularly in acidic environments. koreascience.krj-cst.org Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.

The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (formation of coordinate bonds between the heteroatoms of the oxazole ring and the metal atoms). researchgate.netsemanticscholar.orgresearchgate.net The presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons and the π-electrons of the aromatic rings in the oxazole structure facilitate this adsorption.

The efficiency of corrosion inhibition by oxazole derivatives is influenced by the molecular structure, including the nature of substituents. koreascience.krresearchgate.net Quantum chemical studies and Quantitative Structure-Property Relationship (QSPR) models are often employed to understand the relationship between the molecular properties of inhibitors and their performance. researchgate.netnih.gov These studies have shown that parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and the charge distribution on the molecule are important in determining the inhibition efficiency. researchgate.netjournal.fi

While no specific studies have been conducted on the corrosion inhibition properties of this compound, the presence of the oxazole ring and the halogen atoms suggests that it could be an effective corrosion inhibitor. The halogen atoms can further enhance the adsorption of the molecule on the metal surface.

Table 4: Corrosion Inhibition Efficiency of some Oxazole Derivatives

| Inhibitor | Metal | Medium | Inhibition Efficiency (%) | Reference |

| 3-(1,3-oxazol-5-yl)aniline (3-OYA) | Mild Steel | HCl | 93.5 | researchgate.net |

| 5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole (PMO) | Mild Steel | HCl | 95 | journal.fi |

| Oxazole derivatives (C-1, C-2, C-3) | 316L Stainless Steel | Sulfamic Acid | Up to 91 | researchgate.net |

| 8-hydroxyquinoline based oxazole derivatives | Mild Steel | HCl | Excellent inhibition | researchgate.net |

Use as Chemical Reagents or Intermediates in Complex Molecule Synthesis

The utility of a chemical compound as a reagent or intermediate is determined by its structural features and the reactivity these features impart. For the compound This compound , its potential as a building block in the synthesis of more complex molecules is primarily associated with the reactive sites on its substituted phenyl and oxazole rings.

The presence of a bromine atom on the phenyl ring suggests its utility in a variety of cross-coupling reactions. Halogenated aromatic compounds are common precursors in carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental transformations in modern organic synthesis. Methodologies such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions often employ brominated substrates to introduce new functional groups or to connect different molecular fragments. The fluorine atom and the methyl group on the same phenyl ring can influence the electronic properties and steric environment of the bromine atom, potentially affecting its reactivity and the stability of reaction intermediates.

The oxazole ring itself is a five-membered heterocycle that can participate in various chemical transformations. While generally stable, the oxazole ring can undergo reactions such as electrophilic substitution, although this is often challenging unless activated by electron-donating groups. nih.gov The positions on the oxazole ring can be functionalized to build more elaborate structures. nih.gov For instance, cross-coupling reactions involving bromooxazoles have been developed, highlighting the potential for derivatization of the heterocyclic core. Current time information in Pasuruan, ID.

Despite these general principles of reactivity for brominated phenyl and oxazole-containing compounds, a detailed search of scientific literature and patent databases did not yield specific examples of This compound being used as a chemical reagent or intermediate in the synthesis of complex molecules. While it is listed as a commercially available compound, its specific applications in published research or patents could not be identified within the scope of this search. Current time information in Pasuruan, ID.

Therefore, while the structural motifs of This compound suggest its potential as a valuable intermediate in organic synthesis and medicinal chemistry, there is currently a lack of publicly available data to substantiate this. Further research and publication would be necessary to fully explore and document its utility in the synthesis of more complex molecular architectures.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

Future research will likely focus on developing greener and more efficient methods for synthesizing 5-(2-bromo-6-fluoro-3-methylphenyl)oxazole and its derivatives. Traditional syntheses of oxazoles, such as the Robinson-Gabriel and Fischer methods, often require harsh conditions and produce significant waste. ijpsonline.com Modern approaches aim to overcome these limitations.

Key areas for development include:

Metal-Free Catalysis: Exploring novel metal-free reactions, such as those using iodine or hypervalent iodine reagents, can reduce cost and toxicity. organic-chemistry.orgrsc.org A recently developed strategy for synthesizing substituted oxazoles involves the C–O bond cleavage of an ester using amines under metal-free conditions, offering an environmentally benign process. rsc.org

Photoredox and CO₂ Catalysis: The use of visible-light photoredox catalysis, sometimes in conjunction with CO₂, presents a sustainable method for the oxidative cyclization of precursors like α-bromo ketones and amines, avoiding transition-metal catalysts and harsh peroxides. organic-chemistry.org

Deeper Mechanistic Understanding of Complex Transformations

A thorough mechanistic understanding of the reactions used to synthesize and functionalize this compound is crucial for optimizing reaction conditions and expanding substrate scope. The interplay between the bromo, fluoro, and methyl substituents on the phenyl ring presents unique electronic and steric effects that warrant detailed investigation.

Future mechanistic studies could focus on:

Transition Metal-Catalyzed Cross-Coupling: While greener methods are sought, transition metal (e.g., copper, palladium) catalyzed reactions remain powerful tools for oxazole (B20620) synthesis. organic-chemistry.orgtandfonline.com Investigating the precise mechanism of C-N and C-O bond formation, including the oxidative addition and reductive elimination steps involving the sterically hindered and electronically modified phenyl ring, is essential.

Cyclization Pathways: Elucidating the exact pathways of intramolecular cyclizations, whether catalyzed by metals, light, or other reagents, can lead to improved regioselectivity and yield. researchgate.netorganic-chemistry.org For instance, understanding the cycloisomerization of propargylic amides can provide a versatile route to polysubstituted oxazoles. ijpsonline.com

Advancements in Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry offers a powerful, resource-efficient tool for predicting the properties and reactivity of this compound and its potential derivatives. nih.gov

Key applications for future computational work include:

Property Prediction (QSPR): Quantitative Structure-Property Relationship (QSPR) models can predict key physicochemical properties like solubility, boiling point, and molar refraction based on molecular structure. researchgate.net This allows for the in silico screening of virtual analogs to identify candidates with desired characteristics before undertaking laboratory synthesis. researchgate.net

Reaction Modeling: Density Functional Theory (DFT) and other methods can model reaction pathways, calculate activation energies, and predict the stability of intermediates. frontiersin.org This is invaluable for understanding the mechanisms discussed in section 8.2 and for designing more efficient synthetic routes.

Target Interaction Simulation: For potential bioactive analogs, molecular docking and molecular dynamics (MD) simulations can predict how these molecules might interact with biological targets like enzymes or receptors, guiding the design of more potent and selective compounds. nih.govnih.gov

| Computational Application | Objective | Potential Impact |

| QSPR Analysis | Predict physicochemical properties (e.g., solubility, stability). researchgate.net | Prioritize synthesis of analogs with optimal drug-like or material properties. |